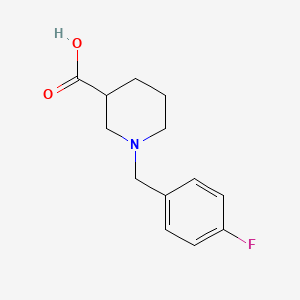

1-(4-氟苄基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

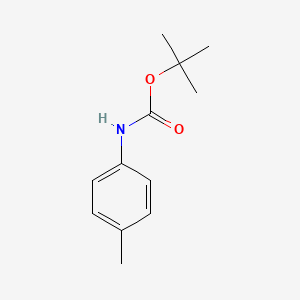

The compound "1-(4-Fluorobenzyl)piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The fluorobenzyl group attached to the piperidine ring suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine compounds has been explored in several studies. For instance, an efficient preparation method for (3S)-3-(4-fluorobenzyl)piperidinium mandelate was developed, which involved starting from 3-benzylpiperidone and using a chiral stationary phase for enantiomeric separation . Another study reported the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction and subsequent steps involving palladium on carbon catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed by elemental analysis, IR, 1H NMR, and ESI-MS spectra . In another study, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids were determined by single crystal X-ray diffraction, revealing a one-dimensional linear polymer structure .

Chemical Reactions Analysis

The fluorobenzyl group in these compounds can participate in various chemical reactions. For instance, the synthesis of a neuroleptic agent involved a series of reactions including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation . The presence of the fluorobenzyl group can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl piperidine derivatives can be inferred from related compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by XRD data . These techniques provide valuable information about the molecular conformation, intermolecular interactions, and other physical properties that are crucial for understanding the behavior of these compounds in different environments.

科学研究应用

同位素合成:Proszenyák 等人(2005)的一项研究重点是使用格氏反应合成 4-(4-氟苄基)哌啶的同位素,突出了其在化学合成和苄位催化 H/D 交换中的应用 (Proszenyák 等,2005).

杂环化合物的合成:段志(2005)报道了由间苯二酚和甲基-4-氧代-3-哌啶羧酸酯合成的 3-(4-氟苄基)-8-羟基-1,2,3,4-四氢色满并[3,4-c]吡啶-5-酮,说明了其在新型有机化合物创制中的作用 (段志,2005).

癌症治疗研究:ロバート ヘンリー,ジェームズ(2006)的一项专利描述了一种与 1-(4-氟苄基)哌啶-3-羧酸相关的化合物,该化合物具有通过抑制 Aurora A 来治疗癌症的潜力 (ロバート ヘンリー,ジェームズ, 2006).

哌啶-2-酮的药学活性:Burdzhiev 和 Stanoeva(2006)讨论了 1-苄基-6-氧代-2-苯基哌啶-3-羧酸转化为新的取代哌啶-2-酮,预计具有药学活性 (Burdzhiev & Stanoeva, 2006).

放射性示踪剂的代谢研究:Lee 等人(2001)探讨了含有 4-[(18)F]氟苄基-哌啶部分的抑制剂的体外代谢,证明了其在放射性示踪剂的代谢研究中的相关性 (Lee 等,2001).

锡酯配合物的合成:Yin 等人(2004)研究了三(邻氟苄基)氯化锡与杂芳羧酸钠的反应,揭示了其在有机金属配合物创制中的应用 (Yin 等,2004).

细胞毒化合物中的类似物合成:Lagisetty 等人(2009)合成了细胞毒化合物 3,5-双(2-氟苄亚基)-4-哌啶酮的类似物,并表征了它们的分子结构,表明其在药物化学中的用途 (Lagisetty 等,2009).

哌啶鎓扁桃酸盐的制备:Emmett 等人(2004)描述了制备 (3S)-3-(4-氟苄基)哌啶及其扁桃酸盐的方法,突出了其在立体选择性合成中的重要性 (Emmett 等,2004).

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDEVJXKRAWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408229 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid | |

CAS RN |

832737-45-8 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)